molecular formula C19H20N6O2S B2998040 Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034591-47-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2998040
CAS No.: 2034591-47-2
M. Wt: 396.47
InChI Key: PCTFJUXKSXPUJH-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety via a methanone bridge. The piperazine group is further functionalized with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl substituent. However, the provided evidence lacks explicit data on its synthesis, physical properties (e.g., melting point, solubility), or biological activity, necessitating reliance on structural analogs for comparative analysis.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c26-18(13-4-5-15-16(11-13)22-28-21-15)23-7-9-24(10-8-23)19(27)17-12-14-3-1-2-6-25(14)20-17/h4-5,11-12H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTFJUXKSXPUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are protein tyrosine phosphatase 1B (PTP1B) and SHP2 . These proteins play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolic control.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the proteins, leading to changes in the cellular signaling pathways they regulate.

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core linked to a tetrahydropyrazolo-pyridine moiety through a piperazine unit. The molecular formula is C19H22N4OSC_{19}H_{22}N_4OS, with a molecular weight of approximately 366.47 g/mol. The structural complexity contributes to its diverse biological interactions.

Chemical Structure

ComponentDescription
Core StructureBenzo[c][1,2,5]thiadiazole
SubstituentsTetrahydropyrazolo[1,5-a]pyridine-2-carbonyl and piperazine
Molecular Weight366.47 g/mol
CAS NumberNot specified

Pharmacological Effects

Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit a range of biological activities:

  • Antitumor Activity : Compounds similar to benzo[c][1,2,5]thiadiazole have shown significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the activin receptor-like kinase 5 (ALK5), which is crucial in tumor growth and metastasis .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects. Pyrazole derivatives in particular have been linked to reduced inflammation in preclinical models .
  • Antimicrobial Effects : There is evidence suggesting that certain pyrazole derivatives possess antimicrobial properties, making them potential candidates for treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of benzo[c][1,2,5]thiadiazole derivatives is essential for optimizing their biological activity:

  • Substituent Variability : Modifications to the piperazine and pyrazolo moieties can significantly influence the compound's potency against specific targets.
  • Electronic Properties : The electron-withdrawing or donating nature of substituents affects the compound's interaction with biological targets.

Case Studies

  • Antitumor Efficacy : A study synthesized various benzo[c][1,2,5]thiadiazole derivatives and tested their activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most effective compounds exhibited IC50 values in the low micromolar range .
  • Inflammation Models : In animal models of inflammation, certain derivatives showed a marked reduction in inflammatory markers when administered at specific dosages .
  • Combination Therapy : Research has explored the synergistic effects of combining benzo[c][1,2,5]thiadiazole derivatives with established chemotherapeutics like doxorubicin. This approach has resulted in enhanced cytotoxicity against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with analogs reported in recent literature, differing primarily in substituent groups attached to the piperazine/piperidine ring. Below is a detailed comparison with two closely related compounds (Table 1):

Table 1: Structural and Molecular Comparison of Target Compound and Analogs

Property Target Compound Compound A Compound B
IUPAC Name Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Molecular Formula Not provided in evidence C₂₁H₂₁N₇O₂S C₁₈H₁₅N₅O₃S
Molecular Weight Not provided in evidence 435.5 g/mol 381.4 g/mol
Key Substituent 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl 5-Isopropyl-1,2,4-oxadiazol-3-yl 5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl
Core Heterocycle Benzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]thiadiazole
Piperazine/Piperidine Modification Piperazine with tetrahydropyrazolo-pyridine Piperazine with isopropyl-oxadiazole-pyridine Piperidine with furan-oxadiazole

Key Observations:

Compound A incorporates a 5-isopropyl-1,2,4-oxadiazole moiety, which may improve lipophilicity and membrane permeability due to the isopropyl group . Compound B features a furan-2-yl-1,3,4-oxadiazole group, introducing oxygen-based heteroaromaticity that could influence electronic properties and hydrogen-bonding capacity .

Molecular Weight and Complexity: The molecular weights of the analogs (381.4–435.5 g/mol) suggest that the target compound likely falls within a similar range, assuming comparable substituent sizes.

highlights the use of benzoyl chloride in analogous syntheses, suggesting acylation as a plausible step .

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